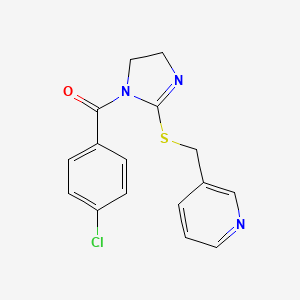![molecular formula C15H17BrN4O2 B2912574 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone CAS No. 2380140-99-6](/img/structure/B2912574.png)
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized through a unique method and has shown promising results in various biochemical and physiological experiments. In
Wirkmechanismus
The mechanism of action of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes in the body, which can lead to the suppression of certain physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone have been studied extensively. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have potential in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone in lab experiments include its high potency, specificity, and selectivity. However, the limitations of using this compound include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone. These include:
1. Further exploring the mechanism of action of the compound to better understand its potential applications.
2. Developing new methods for synthesizing the compound to make it more cost-effective and widely available.
3. Investigating the potential of the compound in the treatment of various diseases, including cancer and neurological disorders.
4. Developing new materials based on the properties of the compound for use in various fields, including nanotechnology.
5. Conducting further studies to determine the toxicity and safety profile of the compound.
In conclusion, [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a chemical compound that has shown significant potential in various scientific research applications. The compound has been synthesized through a unique method and has shown promising results in various biochemical and physiological experiments. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and using it.
Synthesemethoden
The synthesis of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone is a complex process that involves several steps. The synthesis starts with the reaction of 3-bromo-4-pyridinol and 1-pyrrolidinecarboxylic acid to form 3-(3-bromopyridin-4-yl)oxypyrrolidine. This intermediate is then reacted with 1,5-dimethyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
The chemical compound [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone has shown significant potential in various scientific research applications. The compound has been used in the development of new drugs and has shown promising results in the treatment of various diseases. It has also been used in the development of new materials and has shown potential in the field of nanotechnology.
Eigenschaften
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-10-7-13(18-19(10)2)15(21)20-6-4-11(9-20)22-14-3-5-17-8-12(14)16/h3,5,7-8,11H,4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPTTXOUHUKXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

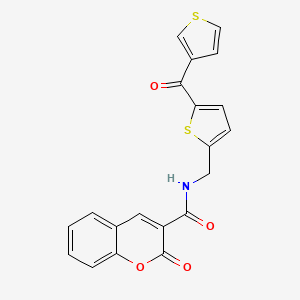
![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B2912494.png)

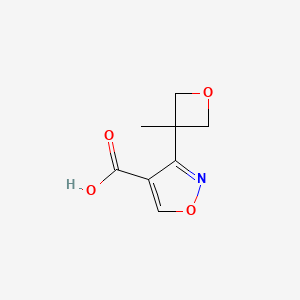




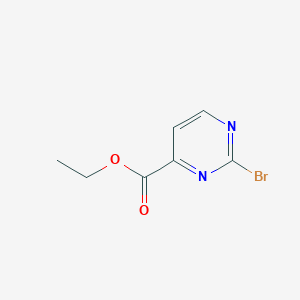
![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2912506.png)
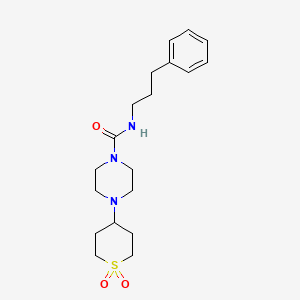

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)
